molecular formula C15H16N2O4S B14287984 1-Methoxy-5-methylphenazin-5-ium methanesulfonate CAS No. 116235-84-8

1-Methoxy-5-methylphenazin-5-ium methanesulfonate

Cat. No.: B14287984
CAS No.: 116235-84-8
M. Wt: 320.4 g/mol
InChI Key: CNSDPAKTXOAFGM-UHFFFAOYSA-M
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Description

1-Methoxy-5-methylphenazin-5-ium methanesulfonate is a chemical compound known for its role as an electron-transport mediator. It is a photochemically stable compound that facilitates electron transfer between NAD(P)H and various electron acceptors, such as tetrazolium dyes. This compound is particularly useful in biochemical assays and medical technology due to its stability and efficiency in electron transfer processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-5-methylphenazin-5-ium methanesulfonate can be synthesized from 1-methoxyphenazine. The synthesis involves the methylation of 1-methoxyphenazine using methyl sulfate. The reaction conditions typically include the use of ethanol-ether as a solvent, and the product is recrystallized to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and other standard purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-5-methylphenazin-5-ium methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound by NADH results in the formation of a reduced form that can convert tetrazolium salt to purple precipitate formazan .

Scientific Research Applications

1-Methoxy-5-methylphenazin-5-ium methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-5-methylphenazin-5-ium methanesulfonate involves its role as an electron-transport mediator. It facilitates the transfer of electrons from NAD(P)H to various electron acceptors, such as tetrazolium dyes. This process results in the reduction of the acceptors and the formation of colored products, which can be easily visualized. The compound’s stability and efficiency in electron transfer make it a valuable tool in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    5-Methylphenazinium methyl sulfate: Another electron mediator with similar properties but less stability under light.

    1-Hydroxy-5-methylphenazinium methyl sulfate: Similar in function but with a hydroxyl group instead of a methoxy group.

    2-Amino-5-methylphenazinium methyl sulfate: Contains an amino group, offering different reactivity and applications.

Uniqueness

1-Methoxy-5-methylphenazin-5-ium methanesulfonate stands out due to its photochemical stability and efficiency in electron transfer processes. Unlike other similar compounds, it does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .

Properties

CAS No.

116235-84-8

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

methanesulfonate;1-methoxy-5-methylphenazin-5-ium

InChI

InChI=1S/C14H13N2O.CH4O3S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

CNSDPAKTXOAFGM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.CS(=O)(=O)[O-]

Origin of Product

United States

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